N,N-Diisopropyl-3-pentylamine N,N-Diisopropyl-3-pentylamine
Brand Name: Vulcanchem
CAS No.: 68714-10-3
VCID: VC21110790
InChI: InChI=1S/C11H25N/c1-7-11(8-2)12(9(3)4)10(5)6/h9-11H,7-8H2,1-6H3
SMILES: CCC(CC)N(C(C)C)C(C)C
Molecular Formula: C11H25N
Molecular Weight: 171.32 g/mol

N,N-Diisopropyl-3-pentylamine

CAS No.: 68714-10-3

Cat. No.: VC21110790

Molecular Formula: C11H25N

Molecular Weight: 171.32 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diisopropyl-3-pentylamine - 68714-10-3

Specification

CAS No. 68714-10-3
Molecular Formula C11H25N
Molecular Weight 171.32 g/mol
IUPAC Name N,N-di(propan-2-yl)pentan-3-amine
Standard InChI InChI=1S/C11H25N/c1-7-11(8-2)12(9(3)4)10(5)6/h9-11H,7-8H2,1-6H3
Standard InChI Key BDKMTSFYPWEJRE-UHFFFAOYSA-N
SMILES CCC(CC)N(C(C)C)C(C)C
Canonical SMILES CCC(CC)N(C(C)C)C(C)C

Introduction

Chemical Identity and Basic Properties

N,N-Diisopropyl-3-pentylamine is a tertiary amine with the molecular formula C11H25N and a molecular weight of 171.33 g/mol . This compound is registered with the CAS number 68714-10-3 and is known by several alternative names including N,N-Bis(1-methylethyl)-3-pentanamine and 1-Ethyl-N,N-diisopropylpropylamine . Its structure is characterized by a pentyl chain substituted with two isopropyl groups at the nitrogen atom, resulting in significant steric hindrance that influences its chemical behavior.

Structural Identifiers

The chemical structure of N,N-Diisopropyl-3-pentylamine can be represented through various identifiers which help in its precise identification in chemical databases and literature. These identifiers include:

Identifier TypeValue
IUPAC NameN,N-di(propan-2-yl)pentan-3-amine
Canonical SMILESCCC(CC)N(C(C)C)C(C)C
InChIInChI=1S/C11H25N/c1-7-11(8-2)12(9(3)4)10(5)6/h9-11H,7-8H2,1-6H3
InChI KeyBDKMTSFYPWEJRE-UHFFFAOYSA-N
Molecular FormulaC11H25N
Molecular Weight171.33 g/mol

The compound features a central nitrogen atom bonded to two isopropyl groups and a 3-pentyl group, creating a highly hindered structure that significantly influences its chemical reactivity .

Synthesis and Preparation Methods

Understanding the synthetic routes to produce N,N-Diisopropyl-3-pentylamine is essential for researchers who wish to utilize this compound in their investigations. The preparation methods described below highlight the most effective approaches documented in the scientific literature.

Laboratory Synthesis

N,N-Diisopropyl-3-pentylamine can be synthesized through the alkylation of diisopropylamine with 3-pentyl bromide. This nucleophilic substitution reaction typically proceeds under basic conditions, utilizing reagents such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is generally conducted in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.

Industrial Production

In industrial settings, the production of N,N-Diisopropyl-3-pentylamine involves optimization of the synthetic routes described above, but on a larger scale. Continuous flow reactors and automated systems are employed to ensure high yield and purity of the final product, with reaction conditions carefully controlled to minimize by-product formation and maximize efficiency.

Chemical Properties and Reactivity

N,N-Diisopropyl-3-pentylamine exhibits distinctive chemical properties that stem from its unique molecular structure. The presence of bulky isopropyl groups creates notable steric effects that influence its reactivity patterns and behavior in various chemical environments.

General Reactivity Profile

The compound can participate in various chemical reactions, primarily acting as a nucleophile, base, or ligand depending on reaction conditions and the nature of the target molecule. Its interaction with molecular targets occurs primarily through its nitrogen atom, with the bulky isopropyl groups providing steric hindrance that influences the compound's reactivity and selectivity.

Types of Reactions

N,N-Diisopropyl-3-pentylamine participates in several types of chemical reactions:

  • Oxidation reactions: The compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide or peracids.

  • Reduction reactions: It can undergo reduction to form secondary amines through the action of reducing agents such as lithium aluminum hydride.

  • Substitution reactions: The nitrogen atom can act as a nucleophile in substitution reactions with various electrophiles.

Reaction Conditions and Reagents

The effectiveness of reactions involving N,N-Diisopropyl-3-pentylamine is highly dependent on the conditions and reagents employed:

Reaction TypeCommon ReagentsTypical Conditions
OxidationHydrogen peroxide, peracidsAqueous or organic solvents
ReductionLithium aluminum hydride, sodium borohydrideAnhydrous conditions
SubstitutionAlkyl halides, acyl halidesAprotic solvents under reflux

Applications in Scientific Research

N,N-Diisopropyl-3-pentylamine has found valuable applications across multiple scientific disciplines, leveraging its unique chemical properties to advance research in various fields.

Organic Synthesis Applications

The compound is frequently utilized as a base in organic synthesis, particularly in reactions involving the formation of carbon-nitrogen bonds. Its steric hindrance can provide selectivity advantages in certain synthetic pathways, making it a valuable reagent for chemists seeking to create complex molecular structures with specific stereochemical arrangements.

Biological Research

In biological research, N,N-Diisopropyl-3-pentylamine has been employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. The compound's ability to interact with various biological targets has made it a subject of investigation in metabolic pathway studies, where it can be used to trace the pathways of amine metabolism in biological systems.

Pharmaceutical Development

The pharmaceutical industry has investigated N,N-Diisopropyl-3-pentylamine for its potential use in drug development. Its interactions with biological targets have prompted researchers to explore its utility in creating novel therapeutic agents, with the compound serving as an important reagent in synthesizing biologically active molecules with potential medicinal applications.

Research Findings in Photochemistry

Significant research has been conducted examining the behavior of N,N-Diisopropyl-3-pentylamine in photochemical reactions, particularly its role in fluorescence quenching studies with azoalkanes.

Fluorescence Quenching Studies

In a notable study published in the Journal of the American Chemical Society, researchers examined the fluorescence quenching of azoalkanes by various amine donors, including N,N-Diisopropyl-3-pentylamine . The investigation used time-resolved spectroscopy in benzene to analyze the quenching mechanisms and kinetics .

Kinetic Parameters and Comparisons

The research revealed that among the amines tested, N,N-Diisopropyl-3-pentylamine was the poorest donor in fluorescence quenching experiments with azoalkanes . The activation energy for N,N-Diisopropyl-3-pentylamine was found to be 3.0 kcal mol⁻¹, significantly higher than the 1.3 kcal mol⁻¹ observed for the best donor (N-ethyldicyclohexylamine) .

Steric Effects on Reaction Kinetics

One of the most significant findings was the substantial impact of steric hindrance on quenching kinetics. For amines with three secondary alkyl substituents, including N,N-Diisopropyl-3-pentylamine, steric effects reduced the quenching rate constants by up to a factor of 50 . This reduction was attributed to hindrance toward exciplex formation, as supported by experimental results and semiempirical calculations using the PM3 method .

Comparative Analysis with Similar Compounds

Understanding how N,N-Diisopropyl-3-pentylamine compares to structurally related compounds provides valuable insights into structure-activity relationships and helps contextualize its chemical behavior.

Structural Analogs

Several compounds bear structural similarities to N,N-Diisopropyl-3-pentylamine but differ in their arrangement of substituents:

CompoundKey Structural DifferencesEffect on Properties
N,N-Diisopropyl-2-pentylaminePositional isomer with different carbon chain arrangementAltered reactivity and selectivity
N,N-Diisopropyl-4-pentylamineDifferent positioning of the pentyl chainVariation in steric effects and reactivity
N,N-Diisopropyl-3-butylamineShorter carbon chainModified physical and chemical properties

Unique Characteristics

N,N-Diisopropyl-3-pentylamine is distinguished by its specific structural arrangement, which confers distinct steric and electronic properties. These unique features make it particularly valuable in reactions requiring high selectivity and specificity, setting it apart from other tertiary amines with similar molecular weights but different structural arrangements.

Physicochemical Properties

The physicochemical properties of N,N-Diisopropyl-3-pentylamine are fundamental to understanding its behavior in various applications and experimental settings.

Physical State and Appearance

N,N-Diisopropyl-3-pentylamine is typically observed as a colorless to pale yellow liquid at standard temperature and pressure. Its appearance is consistent with other tertiary amines of similar molecular weight.

Spectroscopic Characteristics

In spectroscopic studies, N,N-Diisopropyl-3-pentylamine has shown characteristic patterns that reflect its molecular structure:

  • NMR Spectroscopy: The ¹H NMR spectrum would typically show distinct signals for the methyl groups of the isopropyl substituents, methylene protons of the pentyl chain, and methine protons at branching points.

  • IR Spectroscopy: The infrared spectrum would feature characteristic absorptions for C-H stretching (typically around 2800-3000 cm⁻¹) and C-N stretching (typically around 1000-1250 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would typically show a molecular ion peak at m/z 171, corresponding to its molecular weight.

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